Sorbitan monooleate

Vue d'ensemble

Description

Il s'agit d'un liquide huileux ambré à brun avec une valeur d'équilibre hydrophile-lipophile (HLB) de 4,3 . Ce composé est largement utilisé dans diverses industries, notamment la pharmaceutique, la cosmétique, l'alimentaire et le textile, en raison de ses excellentes propriétés émulsifiantes, dispersantes, moussantes et mouillantes .

Méthodes De Préparation

Le monooleate de sorbitan est synthétisé par estérification du sorbitol et de l'acide oléique. Le processus implique généralement deux étapes principales : l'éthérification suivie de l'estérification .

Éthérification : Le sorbitol subit une éthérification en présence d'un catalyseur (par exemple, Z1) à une température de 150 °C pendant 90 minutes.

Les méthodes de production industrielle impliquent souvent l'utilisation de catalyseurs composites, tels que l'hydroxyde de sodium et le phosphite de haute pureté, pour raccourcir les temps de réaction et réduire les coûts de production .

Analyse Des Réactions Chimiques

Le monooleate de sorbitan subit principalement des réactions d'estérification. Il peut également participer à d'autres types de réactions, notamment :

Oxydation : Le monooleate de sorbitan peut être oxydé pour former divers produits d'oxydation, en fonction des conditions de réaction.

Réduction : Les réactions de réduction peuvent convertir le monooleate de sorbitan en différentes formes réduites.

Substitution : Des réactions de substitution peuvent se produire, où le groupe oléate est remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le monooleate de sorbitan a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme émulsifiant et stabilisateur dans diverses formulations chimiques.

Biologie : Employé dans l'ingénierie des tissus biologiques et comme agent dispersant pour les échantillons biologiques.

5. Mécanisme d'action

Le monooleate de sorbitan exerce ses effets principalement par ses propriétés tensioactives. Il réduit la tension superficielle entre les différentes phases, permettant la formation d'émulsions stables. Les cibles moléculaires et les voies impliquées comprennent l'interaction avec les bicouches lipidiques et la stabilisation des gouttelettes émulsifiées .

Applications De Recherche Scientifique

Food Industry

Sorbitan monooleate serves as an emulsifier in the food sector, enhancing the texture and stability of various products. It is particularly effective in:

- Baked Goods : Improves dough handling and shelf life.

- Dairy Products : Stabilizes emulsions in creams and dressings.

- Confectionery : Acts as a dispersing agent for fats and oils.

Case Study: Emulsification in Baked Goods

A study demonstrated that incorporating this compound into cake formulations improved moisture retention and texture compared to control samples lacking the emulsifier. The optimal concentration was found to be 1% by weight, which significantly enhanced the overall quality of the baked product .

Pharmaceutical Applications

In pharmaceuticals, this compound is used for its ability to enhance drug solubility and bioavailability. Its applications include:

- Drug Formulation : Acts as a surfactant in oral and topical formulations.

- Nanoparticle Stabilization : Used in the production of solid sorbitan ester nanoparticles for drug delivery systems.

Case Study: Nanoparticle Drug Delivery

Research involving solid sorbitan ester nanoparticles highlighted their potential in delivering anticancer drugs. The study showed that these nanoparticles could encapsulate drugs effectively while maintaining stability and controlled release profiles .

Cosmetic Industry

This compound is commonly found in cosmetic formulations due to its emulsifying properties. It is used in:

- Creams and Lotions : Helps blend oil and water phases.

- Makeup Products : Enhances texture and application properties.

Case Study: Stability in Cosmetic Formulations

A formulation study revealed that products containing this compound exhibited greater stability against phase separation over time compared to those without it. This stability is crucial for maintaining the efficacy and aesthetic appeal of cosmetic products .

Industrial Applications

In industrial settings, this compound finds use as an emulsifier and dispersant in various applications:

- Paints and Coatings : Enhances dispersion of pigments.

- Agricultural Chemicals : Used as an emulsifying agent in pesticide formulations.

Safety and Regulatory Aspects

This compound has been evaluated for safety by various regulatory bodies. Studies indicate low toxicity levels, with no significant adverse effects reported at recommended dietary levels . The acceptable daily intake (ADI) established for sorbitan esters is 10 mg/kg body weight per day .

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food | Emulsifier in baked goods | Improved texture and moisture retention |

| Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |

| Cosmetics | Emulsifier in creams | Improved stability and texture |

| Industrial | Dispersant in paints | Better pigment dispersion |

Mécanisme D'action

Sorbitan monooleate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets and pathways involved include the interaction with lipid bilayers and the stabilization of emulsified droplets .

Comparaison Avec Des Composés Similaires

Le monooleate de sorbitan fait partie d'une famille d'esters de sorbitan, qui comprend :

Monostéarate de sorbitan : Structure similaire mais avec un groupe stéarate au lieu d'un groupe oléate.

Monolaurate de sorbitan : Contient un groupe laurate, offrant des propriétés émulsifiantes différentes.

Polysorbates (par exemple, Polysorbate 80) : Dérivés éthoxylés d'esters de sorbitan, qui ont des valeurs HLB plus élevées et sont plus hydrophiles

Le monooleate de sorbitan est unique en raison de sa valeur HLB spécifique et de sa capacité à former des émulsions eau-dans-huile, ce qui le rend particulièrement utile dans les applications nécessitant des émulsifiants lipophiles .

Propriétés

Numéro CAS |

1338-43-8 |

|---|---|

Formule moléculaire |

C24H44O6 |

Poids moléculaire |

428.6 g/mol |

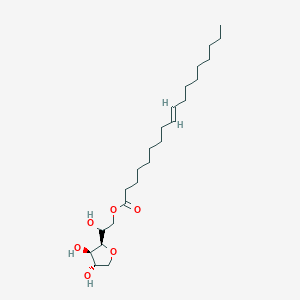

Nom IUPAC |

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |

Clé InChI |

NWGKJDSIEKMTRX-BFWOXRRGSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Apparence |

Solid powder |

Color/Form |

AMBER LIQUID |

Key on ui other cas no. |

1338-43-8 9015-08-1 |

Description physique |

Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

sorbitan monooleate sorbitan oleate Span 80 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of this compound molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.

A: Research on the pharmacokinetics of this compound in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of this compound can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.

A: this compound is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]

ANone: Resistance mechanisms are not applicable to this compound as it is not a drug with a specific biological target.

A: While not inherently a targeting agent, this compound can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.

A: this compound finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using this compound-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing this compound. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of this compound in emulsions for creams, lotions, and other cosmetic products. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.